molecular formula C23H29ClN2OS B085959 Xanthiol CAS No. 14008-71-0

Xanthiol

Cat. No. B085959
CAS RN: 14008-71-0
M. Wt: 417 g/mol
InChI Key: VQLAZPRVCPICCQ-UHFFFAOYSA-N
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Description

Xanthinol, also known as Xanthiol, is a potent water-soluble derivative of niacin that can be found in diet supplements . It is also known as xanthinol nicotinate . Xanthinol is a potent vasodilator that can easily pass through the cell membrane and once inside the cell, it causes an increase in glucose metabolism resulting in increased energy .


Synthesis Analysis

Xanthine and its derivatives are considered a pharmacologically potential moiety that manifests immense biological activities . Some of the widely used synthetic strategies for xanthine and its derivatives include Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis .


Molecular Structure Analysis

The molecular formula of Xanthinol is C13H21N5O4 . The average mass is 311.342 Da and the mono-isotopic mass is 311.159354176 Da . The molecular structure of Xanthinol is complex, with a positively charged ion thought to help the transportation of the nicotinic acid into the cell .


Chemical Reactions Analysis

The mechanism of action of Xanthinol is thought to be related to its influence on cell metabolism through the nucleotides NAD and NADP . Also, the nicotinic acid is a coenzyme for many proteins involved in tissue respiration . The effect of Xanthinol nicotinate causes an increase in glucose metabolism and energy gain .


Physical And Chemical Properties Analysis

Xanthinol is a very potent water-soluble derivative of niacin . It is a potent vasodilator that can easily pass through the cell membrane . Once inside the cell, it causes an increase in glucose metabolism resulting in increased energy .

Scientific Research Applications

  • Phytochemistry and Pharmacological Activities : Xanthium sibiricum, also known as Xanthii Fructus (XF), has been extensively studied for its chemical constituents and pharmacological effects, including treatment of sinusitis and allergic diseases. Its traditional uses have been validated in modern pharmacological studies, though the mechanism of action in allergic diseases requires further elucidation (Jiang et al., 2020).

  • Chemical Composition Analysis : A study developed an analytical method for characterizing and discriminating two species of Xanthii Fructus based on their chemical composition. Significant differences in chemical markers were identified, providing insights into the distinct chemical characteristics of these species (Kim et al., 2019).

  • Metabolic Pathway Analysis in Allergic Rhinitis Treatment : Metabolomics research, coupled with metabolic pathway analysis, was employed to uncover the therapeutic mechanism of XF in allergic rhinitis. This study provided a strategy for revealing XF's therapeutic mechanism in an allergic rhinitis mice model (Zhuang et al., 2018).

  • Inflammatory Disease Treatment : XF's efficacy in treating various inflammatory conditions has been noted. It inhibits inflammatory responses by blocking NF-κB activation and modulating other pathways in macrophages, suggesting potential therapeutic applications for inflammatory diseases (Yeom et al., 2015).

  • Toxicity Biomarker Discovery : A study identified potential toxicity biomarkers in rats treated with XF, providing insights into the mechanism of its toxicity and aiding in predicting XF-induced toxicity (Lu et al., 2013).

  • Weight Management and NAFLD Treatment : Xanthigen, derived from brown marine algae and pomegranate seed oil, has shown effects in weight management and treatment of non-alcoholic fatty liver disease (NAFLD) in obese premenopausal women (Abidov et al., 2010).

  • Antioxidant, Antinociceptive, and Anti-inflammatory Activities : XF extract has been demonstrated to possess significant antioxidant, antinociceptive, and anti-inflammatory activities, supporting its traditional use in treating various inflammatory diseases (Huang et al., 2011).

  • Anti-arthritic Activity : An extract of Xanthium strumarium showed anti-arthritic activity in a rat model, suggesting potential for therapeutic use in rheumatoid arthritis (Lin et al., 2014).

Safety And Hazards

Xanthinol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The lack of well-designed studies impairs making strong recommendations on the optimal way to prevent thyroid damage when using radioactive coupled ligands for medical interventions . To improve the protection of the thyroid against radiation damage by I-131, well-designed randomized clinical trials with sufficient follow-up time, comparing new protective strategies’ effects on valid and well-defined thyroid outcomes are needed .

properties

IUPAC Name

3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2OS/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAZPRVCPICCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930700
Record name 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthiol

CAS RN

14008-71-0
Record name Xanthiol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDW4J03B3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CO Abernathy, HJ Zimmerman - Proceedings of the Society …, 1975 - journals.sagepub.com
… Xanthiol and methixene were obtained from Pfizer and Dorsey Laboratories, respectively. Chlorpromazine and SKF 10812 (trans) were donated by Smith, Kline and French. Except for …
Number of citations: 14 journals.sagepub.com
JF Muren, BM Bloom - Journal of Medicinal Chemistry, 1970 - ACS Publications
… The rationale for synthesis of thiothixene and its analogs was derived primarily from clinicalobservations with xanthiol, a related thioxanthene derivative. Chlorpromazine andseveral …
Number of citations: 9 pubs.acs.org
I OKABAYASHI, M KIMURA, H FUJIWARA… - Chemical and …, 1987 - jstage.jst.go.jp
… been shown that the phenothiazine nucleus may be replaced by thioxanthene without greatly altering the effects upon psychotic symptomatology (for example thiothixene and xanthiol).6…
Number of citations: 7 www.jstage.jst.go.jp
X Xanthopterin - 1990 - Springer
~ 1H-f~ Page 1 X Xamoterol, BAN, USAN, INN X-00001 N-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl] -4-morpholinecarboxamide, 9Cl [81801-12-9) OH 0 I (""\ HO …
Number of citations: 0 link.springer.com
WG Steiner, K Bost, HE Himwich - International Journal of …, 1963 - Elsevier
Twenty-six phenothiazine and other related non-phenothiazine compounds were administered to rabbits in conjunction withd-amphetamine sulfate. The various pharmacological …
Number of citations: 6 www.sciencedirect.com
MH Wright, B Matthews, MSJ Arnold… - … Journal of Food …, 2016 - Wiley Online Library
Shewanella putrefaciens is a marine bacterium and a major microbial cause of spoilage in low temperature stored seafood. A survey of fruits and culinary herbs was undertaken on …
Number of citations: 65 ifst.onlinelibrary.wiley.com
AJ Stuper, PC Jurs - Journal of the American Chemical Society, 1975 - ACS Publications
Adaptive binary pattern classifiers have been applied to the problem of classifying psychotropic drugs as tranquil-izers or sedatives based on their structures. A set of 219 tranquilizers …
Number of citations: 73 pubs.acs.org
A Wood, IE Cock - Pharmacognosy Communications, 2022 - researchgate.net
Introduction: Many high antioxidant fruit extracts can inhibit the growth of multiple bacterial pathogens. They may also inhibit the growth of malodour producing bacteria and thus be …
Number of citations: 4 www.researchgate.net
JS Driscoll, NR Melnick, FR Quinn… - Cancer treatment …, 1978 - books.google.com
Compounds with known psychotropic properties were tested for activity in murine ip L1210 leukemia and B16 melanoma in a protocol designed to obtain leads for new antitumor agents …
Number of citations: 105 books.google.com
LJ Soltzberg, CL Wilkins - Journal of the American Chemical …, 1977 - ACS Publications
A chemical pattern recognition approach to thestudy of structure-activity relationships has been investigated. In this work, a generalized molecular transform function has been …
Number of citations: 78 pubs.acs.org

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